4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine
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Overview
Description
4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of benzoyl isothiocyanate with 2(2-aminophenyl)-1H-benzimidazole, followed by a series of cyclization and functional group transformations . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- (9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid
Uniqueness
4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its polycyclic framework and the presence of multiple heteroatoms make it a versatile compound for various applications.
Properties
Molecular Formula |
C26H33N7O |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-[2-[9-(4-propan-2-ylphenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]ethyl]morpholine |
InChI |
InChI=1S/C26H33N7O/c1-19(2)20-7-9-21(10-8-20)24-29-25-27-17-31(12-11-30-13-15-34-16-14-30)18-32(25)26-28-22-5-3-4-6-23(22)33(24)26/h3-10,19,24H,11-18H2,1-2H3,(H,27,29) |
InChI Key |
MOMQMHCVRQCVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CCN6CCOCC6 |
Origin of Product |
United States |
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